[4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(1,2,4-oxadiazol-3-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-5-7-1-3-8(4-2-7)9-10-6-13-11-9/h1-4,6,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLIAAKJDHQTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NOC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 1,2,4 Oxadiazol 3 Yl Phenyl Methanol
Strategies for the Construction of the 1,2,4-Oxadiazole (B8745197) Core
The formation of the 1,2,4-oxadiazole ring is a cornerstone in the synthesis of [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol. Key strategies include heterocyclization of amidoxime (B1450833) precursors, cycloaddition reactions, oxidative methods, and functionalization of the pre-formed ring system.
Amidoxime-Based Heterocyclization Approaches
A prevalent and versatile method for constructing the 1,2,4-oxadiazole ring involves the use of amidoximes as key intermediates. nih.gov This approach, often considered a [4+1] synthesis, combines the four atoms from the amidoxime with one carbon atom from an acylating agent. chim.it The general pathway involves the O-acylation of an amidoxime, followed by an intramolecular cyclodehydration to furnish the desired 1,2,4-oxadiazole. researchgate.netmdpi.com
The reaction of an amidoxime with a carboxylic acid derivative is a well-established route to 1,2,4-oxadiazoles. nih.gov This two-step process begins with the O-acylation of the amidoxime by an activated carboxylic acid, such as an acid chloride, anhydride, or ester, to form an O-acylamidoxime intermediate. mdpi.comresearchgate.netnih.gov This intermediate is then subjected to cyclodehydration, often under thermal conditions or in the presence of a base, to yield the final 1,2,4-oxadiazole ring. lookchem.com
The choice of activating agent for the carboxylic acid can be critical. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), dicyclohexylcarbodiimide (B1669883) (DCC), and carbonyldiimidazole (CDI) are frequently employed to facilitate the initial acylation step. chim.it For instance, CDI has been shown to be an effective activating agent for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids in a NaOH/DMSO medium. mdpi.com The use of acyl chlorides, while effective, can sometimes lead to the formation of byproducts. nih.gov
| Acylating Agent | Catalyst/Conditions | Outcome | Reference |
| Acid Chlorides | Pyridine (B92270) or TBAF | Improved efficacy over uncatalyzed reactions | nih.gov |
| Anhydrides | NaOH/DMSO | Convenient one-pot process at room temperature | researchgate.net |
| Carboxylic Acids | CDI, NaOH/DMSO | Effective activation and cyclization | mdpi.com |
| Carboxylic Esters | NaOH/DMSO (superbase medium) | One-pot synthesis at room temperature | researchgate.netnih.gov |
This table summarizes various carboxylic acid derivatives and conditions used for the synthesis of 1,2,4-oxadiazoles from amidoximes.
To improve efficiency and reduce the need for isolating intermediates, one-pot procedures have been developed. These methods combine the acylation and cyclization steps into a single synthetic operation. nih.gov A significant advancement in this area is the use of a "superbase" medium, such as sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO), which facilitates the one-pot condensation of amidoximes with carboxylic acid esters at room temperature. researchgate.netnih.gov This approach offers a convenient and efficient route to a diverse range of 3,5-disubstituted-1,2,4-oxadiazoles. nih.gov
Other one-pot methods include the use of the Vilsmeier reagent to activate the carboxylic acid group, leading to good to excellent yields under mild conditions. nih.gov Microwave-assisted syntheses have also been reported, further accelerating the reaction and often improving yields. nih.gov The development of catalytic systems, such as 4-(dimethylamino)pyridinium (B8497252) acetate (B1210297), has enabled the one-pot reaction of nitriles, hydroxylamine, and carboxylic acids, offering a green and regenerable catalytic approach. lookchem.com
| Method | Reagents | Key Features | Reference |
| Superbase Medium | Amidoximes, Carboxylic Esters, NaOH/DMSO | Room temperature, one-pot, simple purification | nih.gov |
| Vilsmeier Reagent | Amidoximes, Carboxylic Acids | In situ activation, good to excellent yields | nih.gov |
| Graphene Oxide (GO) | Benzonitrile, Hydroxylamine, Benzaldehyde (B42025) | Metal-free, dual catalytic (acid and oxidant) role | nih.gov |
| Microwave Irradiation | Amidoximes, Esters/Acyl Chlorides | Rapid, efficient | researchgate.net |
This table highlights key features of various one-pot synthetic procedures for 1,2,4-oxadiazole formation.
1,3-Dipolar Cycloaddition Reactions Involving Nitrile Oxides
The 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile is a classical and fundamental method for constructing the 1,2,4-oxadiazole ring. chim.itnih.gov This [3+2] cycloaddition reaction is a powerful tool for forming five-membered heterocycles. chim.it Nitrile oxides, which are typically generated in situ from the corresponding hydroximoyl chlorides (chloro oximes) by treatment with a base, are highly reactive dipoles. nih.govchem-station.com
The reaction proceeds by the addition of the nitrile oxide across the carbon-nitrogen triple bond of the nitrile. The regioselectivity of this reaction can often be rationalized by examining the frontier molecular orbitals of the reactants. nih.gov This method is versatile, allowing for the synthesis of a wide array of substituted 1,2,4-oxadiazoles by varying the substituents on both the nitrile oxide and the nitrile starting materials. organic-chemistry.org For example, this strategy has been successfully employed in the synthesis of trifluoromethylated oxadiazoles (B1248032) and 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org
Oxidative Cyclization Methods
Oxidative cyclization represents a more recent and atom-economical approach to the 1,2,4-oxadiazole core. nih.gov These methods involve the formation of the heterocyclic ring through the oxidative coupling of bonds, such as N-H and O-H or C-H bonds. nih.gov
One strategy involves the oxidative cyclization of amidoximes. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been used to mediate the cyclization of amidoximes to form 1,2,4-oxadiazoles, a method that tolerates a range of alkyl, aryl, and heteroaryl substrates. researchgate.net Another approach utilizes electrochemical synthesis, where anodic oxidation of N-benzyl amidoximes generates an iminoxy radical, which then undergoes a 1,5-hydrogen atom transfer and subsequent intramolecular cyclization to yield the 1,2,4-oxadiazole. rsc.orgrsc.org This electrochemical method is notable for its mild conditions and high functional group compatibility. rsc.org
Copper-catalyzed cascade reactions have also been developed for the one-step synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions. nih.gov
| Oxidant/Method | Substrate | Key Transformation | Reference |
| DDQ | Amidoximes | Direct oxidative cyclization | researchgate.net |
| Anodic Oxidation | N-Benzyl Amidoximes | Iminoxy radical generation, 1,5-HAT, cyclization | rsc.org |
| Copper Catalyst | Amidines, Methylarenes | One-step cascade reaction | nih.gov |
| Graphene Oxide (GO) | Amidoxime Intermediate | Oxidative cyclization after initial condensation | nih.gov |
This table presents various oxidative methods for the synthesis of the 1,2,4-oxadiazole ring.
Transition Metal-Catalyzed Coupling Reactions for Ring Functionalization
While the aforementioned methods focus on the construction of the 1,2,4-oxadiazole ring itself, transition metal catalysis is primarily employed for the subsequent functionalization of the pre-formed heterocycle. Direct C-H functionalization has emerged as a powerful strategy for decorating azole rings, including 1,2,4-oxadiazoles, thereby avoiding the need for pre-functionalized starting materials. mdpi.com
Palladium-catalyzed reactions, such as the Fujiwara-Moritani reaction, have been used for the direct C-H alkenylation of azoles. mdpi.com Similarly, nickel-catalyzed C-H alkenylation of 1,3,4-oxadiazoles has been reported, demonstrating the applicability of these methods to the broader oxadiazole family. mdpi.com For the 1,2,4-oxadiazole system, functionalization can also be achieved through metalation using sterically hindered bases like TMP-magnesium and TMP-zinc reagents (TMP = 2,2,6,6-tetramethylpiperidyl). This allows for regioselective zincation or magnesiation, followed by trapping with various electrophiles or engaging in palladium-catalyzed Negishi cross-coupling reactions to introduce substituents onto the ring. acs.org
| Metal Catalyst | Reaction Type | Application | Reference |
| Palladium | C-H Alkenylation (Fujiwara-Moritani) | Direct introduction of alkene groups onto azole rings | mdpi.com |
| Nickel | C-H Alkenylation | Functionalization of oxadiazoles | mdpi.com |
| Zinc/Palladium | Negishi Cross-Coupling | Introduction of aryl groups after C-H zincation | acs.org |
| Copper | Electrophilic Amination | Introduction of amino groups after C-H zincation | acs.org |
This table outlines the use of transition metals in the functionalization of oxadiazole and related azole rings.
Synthesis of the Phenylmethanol Fragment and its Integration
The phenylmethanol moiety is a critical component of the target molecule, and its synthesis requires careful consideration of stereochemistry and regiochemistry. Furthermore, advanced functionalization techniques, such as benzylic C-H oxidation, offer direct pathways to introduce the required hydroxyl group.
Stereoselective and Regioselective Considerations in Benzylic Alcohol Synthesis
The synthesis of benzylic alcohols with defined stereochemistry is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific spatial arrangement. Recent advancements in asymmetric synthesis have provided powerful tools for achieving high levels of enantio- and diastereoselectivity.
A notable development is the use of Pd/Cu co-catalyzed asymmetric benzylic substitution reactions. nih.govresearchgate.net This methodology allows for the stereodivergent synthesis of benzylic alcohol derivatives, meaning all four possible stereoisomers can be accessed from the same starting materials by simply changing the configuration of the chiral ligands. nih.gov This approach has been shown to produce a variety of benzylic alcohol derivatives with adjacent stereocenters in high yields, with diastereomeric ratios often exceeding 20:1 and enantiomeric excesses greater than 99%. nih.govresearchgate.net The stereochemical outcome is dictated by the nucleophilic attack on a key η³-oxybenzyl-Pd intermediate. nih.govresearchgate.net
Another strategy involves the addition of organometallic reagents to ketones bearing a stereogenic sulfoxide. This method generates tertiary benzylic alcohols in diastereomerically and enantiomerically pure forms. elsevierpure.com
Regioselectivity, the control of where a reaction occurs on a molecule, is also crucial. For instance, in the synthesis of polysubstituted pyrazoles, eliminative nitrilimine-alkene 1,3-dipolar cycloaddition reactions have been shown to proceed with high regioselectivity. mdpi.com Similarly, the synthesis of substituted 1,2,3-triazoles can be directed to preferentially yield the 2-substituted isomer by careful selection of base and solvent. mdpi.com
Benzylic C-H Oxidation Approaches for Functionalization
Direct oxidation of a benzylic C-H bond to a C-O bond is a highly atom-economical and efficient strategy for the synthesis of benzylic alcohols. mdpi.comresearchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.
A variety of methods have been developed for benzylic C-H oxidation, including catalytic, electrochemical, and photochemical approaches. mdpi.comresearchgate.netnih.gov While powerful oxidants like potassium permanganate (B83412) (KMnO₄) can be used, they are often harsh and can lead to over-oxidation to carboxylic acids. masterorganicchemistry.com Milder and more selective reagents are therefore preferred.
One such method employs bis(methanesulfonyl) peroxide as an oxidant, which selectively produces benzylic alcohols without significant further oxidation to ketones. organic-chemistry.org This reaction is thought to proceed through a proton-coupled electron transfer (PCET) mechanism. organic-chemistry.org The use of copper(I) acetate as a radical initiator and TMSOAc as a base generates benzylic mesylates, which can be subsequently hydrolyzed to the desired alcohols under mild conditions. organic-chemistry.org This method exhibits broad functional group tolerance, accommodating sensitive groups like olefins, alkynes, esters, and amines. organic-chemistry.org
Electrochemical methods also offer a green and efficient alternative for benzylic oxidation. masterorganicchemistry.com These reactions utilize electricity to drive the oxidation, avoiding the need for chemical oxidants.
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com These principles are increasingly being applied to the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles. nih.govnih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov In the context of 1,2,4-oxadiazole synthesis, microwave irradiation has been successfully employed for the cyclization of amidoximes with acyl chlorides or carboxylic acid esters. nih.gov
Solvent-free microwave-assisted synthesis offers further environmental benefits by eliminating the need for potentially hazardous solvents. ias.ac.inclockss.orgresearchgate.net For example, the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides can be efficiently carried out under solvent-free microwave conditions, providing a rapid and high-yielding route to these heterocycles. clockss.orgresearchgate.net The use of solid supports like magnesia can further enhance the efficiency of these reactions. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Oxadiazoles
| Method | Reaction Time | Yield | Conditions |
| Conventional Heating | 12 hours | Moderate | Reflux in solvent |
| Microwave Irradiation | 25 minutes | High | Solvent-free |
This table is a generalized comparison based on findings in the provided search results.
Electrochemical Synthesis Strategies
Electrochemical synthesis is an inherently green technology that uses electrons as a "reagent," thereby avoiding the need for chemical oxidants or reductants. rsc.orgrsc.org This approach is gaining traction for the synthesis of 1,2,4-oxadiazoles.
One electrochemical method involves the anodic oxidation of N-benzyl amidoximes. rsc.orgrsc.org This process generates an iminoxy radical, which then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) and subsequent intramolecular cyclization to form the 3,5-disubstituted 1,2,4-oxadiazole. rsc.orgrsc.orgbohrium.com This method is characterized by its simple operation, mild conditions, broad substrate scope, and high functional group compatibility. rsc.orgrsc.org
Key Features of Electrochemical Synthesis of 1,2,4-Oxadiazoles:
Reagent-Free: Utilizes electrons as the primary redox agent.
Mild Conditions: Often proceeds at room temperature.
Atom Economical: High efficiency in converting starting materials to products.
Environmentally Friendly: Reduces the generation of chemical waste.
Solvent-Free or Environmentally Benign Reaction Conditions
The use of solvent-free or environmentally benign reaction conditions is a central tenet of green chemistry. ijpsjournal.com As mentioned, microwave-assisted synthesis can often be performed without a solvent. ias.ac.inclockss.orgresearchgate.net
In addition to microwave-assisted methods, other solvent-free approaches include grinding and ball milling. researchgate.net The use of green solvents, such as water or ethanol (B145695), is also a viable strategy to reduce the environmental impact of a synthesis. researchgate.netacs.org For example, the synthesis of certain 1,2,4-thiadiazoles has been successfully achieved using ethanol as the solvent at ambient temperature. mdpi.com While this is a different heterocycle, the principle of using greener solvents is transferable.
The development of transition-metal-free radical coupling reactions for the synthesis of substituted alcohols also represents a move towards more sustainable methods. nih.govchalmers.seresearchgate.net These reactions can sometimes be performed in more environmentally friendly solvents like toluene. nih.gov
Purification and Isolation Techniques for High-Purity Material
The purification and isolation of this compound are critical to obtaining a high-purity material suitable for its intended applications. The choice of purification technique is dependent on the nature of the impurities present in the crude product. Commonly employed methods for the purification of aryl-1,2,4-oxadiazole derivatives include column chromatography and recrystallization. scielo.br
Column Chromatography
Column chromatography is a widely used and effective method for the separation of the target compound from unreacted starting materials, byproducts, and other impurities. scielo.br The selection of the stationary and mobile phases is crucial for achieving optimal separation.
For aryl-1,2,4-oxadiazole derivatives, silica (B1680970) gel is a commonly used stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. A common solvent system for these types of compounds is a mixture of hexane (B92381) and ethyl acetate. scielo.br The polarity of the eluent can be gradually increased (gradient elution) to effectively separate compounds with different polarities. The progress of the separation is monitored by thin-layer chromatography (TLC). scielo.br
The following table provides a general guideline for the column chromatographic purification of this compound.
| Parameter | Description |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) nih.gov |
| Mobile Phase (Eluent) | Hexane-Ethyl Acetate gradient (e.g., starting from 9:1 and gradually increasing the proportion of ethyl acetate) scielo.br |
| Sample Loading | The crude product is typically dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel before being loaded onto the column. |
| Elution | The column is eluted with the chosen solvent system, and fractions are collected. |
| Monitoring | Fractions are analyzed by TLC to identify those containing the pure product. |
| Isolation | Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product. |
Recrystallization
Recrystallization is another powerful technique for purifying solid compounds. This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.
For aryl-1,2,4-oxadiazole compounds, a variety of solvents can be explored for recrystallization. The choice of solvent is often determined empirically.
| Solvent/Solvent System | Potential Suitability |
| Ethanol | A commonly used solvent for the recrystallization of a wide range of organic compounds. |
| Methanol (B129727) | Another polar protic solvent that can be effective for recrystallization. |
| Hexane-Ethyl Acetate | A mixture of these solvents can be used to fine-tune the solubility of the compound. |
| Benzene-Hexane | This combination has been reported for the recrystallization of some 1,2,4-oxadiazole derivatives. scielo.br |
The general procedure for recrystallization involves dissolving the crude product in a minimal amount of a suitable hot solvent, followed by slow cooling to allow for the formation of crystals of the pure compound. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
The final purity of this compound should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Advanced Structural Characterization and Elucidation of 4 1,2,4 Oxadiazol 3 Yl Phenyl Methanol
Single Crystal X-Ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a compound's chemical connectivity and stereochemistry. The process involves growing a high-quality single crystal of the substance, which is then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed model of the molecular and crystal structure. For a chiral compound, this technique can establish the absolute configuration. msu.edu
Determination of Absolute Molecular Configuration
For chiral molecules that crystallize in a non-centrosymmetric space group, single-crystal X-ray diffraction can be used to determine the absolute configuration of the stereocenters. This is often achieved through the anomalous dispersion of X-rays by the atoms in the crystal. However, for a molecule like [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol, which is not chiral, this specific analysis would not be applicable.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
A crystallographic study would provide a wealth of data on the internal geometry of the this compound molecule. This includes precise measurements of the distances between bonded atoms (bond lengths), the angles formed by three connected atoms (bond angles), and the dihedral angles between planes of atoms (torsion angles). These parameters are crucial for understanding the molecule's electronic structure and steric properties. For instance, the planarity of the phenyl and oxadiazole rings could be confirmed, and the torsion angle between these two rings would describe their relative orientation.
Hypothetical Bond Length and Angle Data
Without experimental data, a hypothetical table of selected bond lengths and angles is presented below for illustrative purposes. These values are based on typical measurements for similar chemical fragments.
| Bond/Angle | Hypothetical Value |
| C-C (phenyl ring) | ~1.39 Å |
| C-N (oxadiazole ring) | ~1.33 Å |
| N-O (oxadiazole ring) | ~1.42 Å |
| C-O (methanol group) | ~1.43 Å |
| C-C-C (phenyl ring angle) | ~120° |
| C-N-O (oxadiazole ring angle) | ~105° |
| Phenyl-Oxadiazole Torsion Angle | Variable |
Conformational Analysis and Preferred Geometries in the Solid State
The solid-state conformation of this compound would be explicitly revealed by X-ray crystallography. This includes the orientation of the methanol (B129727) group relative to the phenyl ring and the rotational position of the phenyl ring with respect to the oxadiazole ring. These preferred geometries in the solid state are influenced by the molecule's intrinsic electronic and steric preferences, as well as the stabilizing forces of the crystal lattice.
Application of Advanced X-ray Techniques
In cases where obtaining large single crystals is challenging, advanced techniques like X-ray free-electron laser (XFEL) microcrystallography could be employed. This method allows for the structural determination from very small microcrystals, often overcoming limitations of traditional crystallographic methods. However, the application of such advanced techniques to this compound has not been reported.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).
A comprehensive NMR analysis of this compound would involve a suite of experiments to assign all proton and carbon signals and to establish through-bond and through-space correlations.
Expected ¹H and ¹³C NMR Spectral Data
While specific experimental spectra are unavailable, a hypothetical table of expected chemical shifts (δ) in ppm is provided below, based on the structure of the molecule and typical values for similar compounds. The solvent used for analysis (e.g., CDCl₃ or DMSO-d₆) would influence the exact chemical shifts.
| Atom | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) |
| Methanol CH₂ | ~4.7 | ~63 |
| Methanol OH | Variable | - |
| Phenyl CH (ortho to methanol) | ~7.4 | ~127 |
| Phenyl CH (ortho to oxadiazole) | ~8.1 | ~128 |
| Phenyl C (ipso-methanol) | - | ~143 |
| Phenyl C (ipso-oxadiazole) | - | ~125 |
| Oxadiazole C=N | - | ~168 |
| Oxadiazole C-O | - | ~175 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for unambiguously establishing the molecular framework of this compound by mapping out proton-proton and proton-carbon correlations through bonds. rsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this molecule, COSY would show a critical correlation between the protons of the methylene (B1212753) group (-CH₂-) and the hydroxyl proton (-OH), confirming their adjacent placement. Additionally, correlations among the protons on the 1,4-disubstituted benzene (B151609) ring would be observed, confirming their relative positions.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques map direct, one-bond correlations between protons and the carbons to which they are attached. ipb.pt This allows for the unambiguous assignment of each protonated carbon in the phenyl ring and the methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. ipb.pt Key correlations would include those from the methylene protons to the attached phenyl carbon and the quaternary carbon of the phenyl ring. Furthermore, correlations from the phenyl protons to the carbons of the oxadiazole ring are essential for confirming the connection between the two ring systems. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. For this compound, NOESY could reveal spatial proximity between the methylene protons and the ortho-protons of the phenyl ring, providing insights into the molecule's preferred conformation.
Interactive Table: Expected 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlating Protons | Correlating Carbons/Protons | Type of Information |
| COSY | Methylene (-CH₂) | Hydroxyl (-OH) | ³J Coupling (Connectivity) |
| Aromatic (H-2/H-6) | Aromatic (H-3/H-5) | ³J Coupling (Connectivity) | |
| HSQC/HMQC | Methylene (-CH₂) | Methylene Carbon | ¹J Coupling (Direct Attachment) |
| Aromatic (H-2/H-6) | Aromatic (C-2/C-6) | ¹J Coupling (Direct Attachment) | |
| Aromatic (H-3/H-5) | Aromatic (C-3/C-5) | ¹J Coupling (Direct Attachment) | |
| HMBC | Methylene (-CH₂) | Phenyl Carbon (C-1) | ²J Coupling |
| Methylene (-CH₂) | Phenyl Carbons (C-2/C-6) | ³J Coupling | |
| Aromatic (H-3/H-5) | Oxadiazole Carbon (C-3) | ³J Coupling | |
| Aromatic (H-2/H-6) | Phenyl Carbon (C-4) | ²J Coupling | |
| NOESY | Methylene (-CH₂) | Aromatic (H-2/H-6) | Spatial Proximity |
Solid-State NMR for Insights into Amorphous or Polymorphic Forms
While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers valuable information about the compound in its solid form. This is particularly important for identifying the presence of different crystalline forms (polymorphism) or non-crystalline (amorphous) states. Different polymorphs can exhibit distinct physical properties. In the ssNMR spectrum, variations in the crystal lattice and molecular packing lead to differences in the chemical shifts and line shapes of the carbon signals. Thus, ssNMR can be used to distinguish between different solid forms of this compound and to characterize its solid-state structure.
Advanced Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the specific functional groups present and provide a unique "fingerprint" for the compound.
Detailed Band Assignment for Functional Group Vibrations and Molecular Fingerprinting
The IR and Raman spectra of this compound can be interpreted by assigning specific absorption bands or scattering peaks to the vibrations of its functional groups. researchgate.netresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often employed to support these assignments. researchgate.net
Key expected vibrational modes include:
O-H Stretch: A broad and strong band in the IR spectrum, typically around 3400-3200 cm⁻¹, corresponding to the hydroxyl group of the methanol moiety.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are found just below 3000 cm⁻¹.
C=N and C=C Stretches: Vibrations from the C=N bond in the oxadiazole ring and the C=C bonds of the phenyl ring are expected in the 1650-1450 cm⁻¹ region.
C-O Stretches: The C-O stretching of the primary alcohol and the C-O-C vibration within the oxadiazole ring would produce strong bands in the 1250-1000 cm⁻¹ region.
Ring Breathing Modes: The characteristic breathing modes of the phenyl and oxadiazole rings provide fingerprint information in the lower wavenumber region.
Interactive Table: Predicted Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3350 | Strong, Broad (IR) | ν(O-H) | Hydroxyl |
| ~3050 | Medium (IR/Raman) | ν(C-H) | Aromatic |
| ~2920, ~2850 | Medium (IR/Raman) | ν(C-H) | Methylene |
| ~1610 | Medium-Strong | ν(C=N), ν(C=C) | Oxadiazole, Phenyl |
| ~1520 | Medium-Strong | ν(C=C) | Phenyl Ring |
| ~1450 | Medium | δ(CH₂) | Methylene Scissoring |
| ~1250 | Strong (IR) | ν(C-O) | Oxadiazole Ring |
| ~1050 | Strong (IR) | ν(C-O) | Primary Alcohol |
| ~840 | Strong (IR) | γ(C-H) | p-disubstituted Phenyl |
ν = stretching, δ = bending (in-plane), γ = bending (out-of-plane)
Analysis of Conformational Isomers and Tautomeric Forms
Vibrational spectroscopy can also be used to study conformational isomers, which arise from rotation around single bonds. For this compound, rotation around the bond connecting the phenyl ring to the methanol group could lead to different conformers, which might be distinguishable by subtle shifts in their vibrational spectra, particularly at low temperatures. nih.gov
Tautomerism involves the migration of a proton. While some oxadiazole isomers, like 1,2,3-oxadiazole, are known to be unstable and ring-open to tautomeric forms, the 1,2,4-oxadiazole (B8745197) ring is generally considered an aromatic and stable heterocyclic system. wikipedia.org Theoretical studies on related 1,2,4-oxadiazole structures suggest that alternative tautomeric forms are significantly less stable, and therefore, this compound is expected to exist overwhelmingly in the specified form under normal conditions. nih.govresearchgate.net
Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis or Surface Interactions
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of a molecule by orders of magnitude when it is adsorbed onto or very near a nanostructured metal surface (typically silver or gold). semanticscholar.orgspectrabase.com This enhancement would allow for the detection of this compound at very low concentrations. Furthermore, the SERS spectrum can provide information on the molecule's orientation on the metal surface, as the enhancement effect is strongest for vibrational modes perpendicular to the surface. This could reveal insights into the interactions between the molecule's functional groups (e.g., the oxadiazole ring or hydroxyl group) and the substrate.
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org For this compound (C₉H₈N₂O₂), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass. semanticscholar.org
Beyond molecular formula confirmation, HRMS coupled with tandem MS (MS/MS) techniques elucidates the molecule's fragmentation pathways upon ionization. This data helps to confirm the connectivity of the different structural units. A plausible fragmentation pattern for this compound might involve:
Initial loss of a hydrogen atom or water from the methanol group.
Cleavage of the C-C bond to lose the CH₂OH group, yielding a [4-(1,2,4-oxadiazol-3-yl)phenyl] cation.
Fragmentation of the oxadiazole ring, a common pathway for such heterocycles, which can lead to the formation of benzonitrile-related fragment ions.
Interactive Table: Plausible HRMS Fragmentation for this compound
| m/z (Calculated) | Possible Formula | Description of Fragment |
| 176.0586 | C₉H₈N₂O₂ | Molecular Ion [M]⁺ |
| 175.0508 | C₉H₇N₂O₂ | [M-H]⁺ |
| 158.0480 | C₉H₆N₂O | [M-H₂O]⁺ |
| 145.0558 | C₈H₇N₂O | [M-CH₂OH]⁺ |
| 117.0453 | C₇H₅N₂ | [C₈H₇N₂O - CO]⁺ |
| 103.0422 | C₇H₅N | [C₈H₇N₂O - NCO]⁺ (Benzonitrile cation) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules. It measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly informative for compounds containing chromophores—functional groups with valence electrons of low excitation energy, typically found in unsaturated and aromatic systems.
The molecular structure of this compound features a conjugated system composed of a phenyl ring directly attached to a 1,2,4-oxadiazole ring. This extended π-electron system constitutes the primary chromophore of the molecule. The absorption of UV radiation excites electrons within this system, leading to characteristic electronic transitions that provide insight into the molecule's electronic properties. The hydroxymethyl (-CH₂OH) group attached to the phenyl ring acts as an auxochrome, a group that can modify the absorption characteristics (wavelength and intensity) of the chromophore.
Electronic Transitions
The UV-Vis spectrum of an organic molecule is dictated by the types of electronic transitions that can occur upon energy absorption. For this compound, two principal types of transitions are expected:
π → π* Transitions: These are high-energy, high-intensity transitions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with double bonds and aromatic systems. In this molecule, the conjugated π-system of the phenyl and 1,2,4-oxadiazole rings gives rise to strong absorption bands, typically in the 250-300 nm region.
n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), located on a heteroatom, to a π* antibonding orbital. The oxygen and two nitrogen atoms of the 1,2,4-oxadiazole ring possess lone pairs of electrons in non-bonding orbitals. Consequently, n → π* transitions are possible. These transitions are of lower energy and significantly lower intensity (lower molar absorptivity) compared to π → π* transitions and often appear as weak shoulders or bands at longer wavelengths (>300 nm).
Chromophore Analysis and Spectral Data
While specific, experimentally-derived UV-Vis spectral data for this compound is not extensively reported in the literature, its absorption characteristics can be reliably inferred from structurally analogous compounds. The core chromophore is the 3-phenyl-1,2,4-oxadiazole (B2793662) system. The electronic absorption properties are dominated by the conjugation between the aromatic and heteroaromatic rings.
Studies on related 2,5-diaryl-1,3,4-oxadiazoles, which represent a similar conjugated system, show intense absorption maxima (λmax) in the range of 300-350 nm, attributed to π → π* transitions. For instance, 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (B1585544) exhibits a distinct absorption maximum at 305 nm in chloroform. wordpress.com More complex systems containing a phenyl-oxadiazole moiety also show intense absorption bands around 300 nm. nih.gov The 1,2,4-oxadiazole isomer is expected to have a similar, though not identical, absorption profile. The precise λmax is influenced by the substitution pattern on the phenyl ring and the solvent used for analysis.
The effect of solvent polarity is a key aspect of UV-Vis analysis. Increasing solvent polarity typically causes a hypsochromic (blue) shift in n → π* transitions due to the stabilization of the non-bonding orbital. Conversely, π → π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity due to the stabilization of the more polar excited state. biointerfaceresearch.com
The table below presents UV-Vis absorption data for representative aryl-oxadiazole derivatives, which serve as a basis for estimating the spectral properties of this compound.
| Compound | Solvent | λmax (nm) | Transition Type |
|---|---|---|---|
| 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole | Chloroform | 305 | π → π |
| (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyl derivative | Various | ~300 | π → π |
| Ethyl 4-(2-hydroxyphenyl)–6–methyl-2-oxo-1,2,3,4–tetrahydropyrimidin-5-carboxylate | Not Specified | 309 | π → π* / n → π* |
Based on these analogs, it is projected that this compound will exhibit a strong absorption band (λmax) between 280 and 310 nm in a non-polar solvent, corresponding to the primary π → π* transition of its conjugated aromatic system. A weaker, longer-wavelength absorption corresponding to an n → π* transition may also be observable, likely above 300 nm.
Reactivity and Reaction Mechanism Studies of 4 1,2,4 Oxadiazol 3 Yl Phenyl Methanol
Reactivity of the Phenylmethanol Moiety
The phenylmethanol group of [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol exhibits reactivity typical of a primary benzylic alcohol. The primary reaction of interest for this functional group is oxidation.
The oxidation of benzylic alcohols is a fundamental transformation in organic synthesis, allowing for the formation of aldehydes, ketones, or carboxylic acids. rsc.orgbeilstein-journals.org This process is of significant industrial importance for producing valuable chemical intermediates. rsc.org The benzylic C-H bond cleavage is often the rate-determining step in these reactions. nih.gov
The controlled oxidation of the benzylic alcohol in this compound can selectively yield either the corresponding aldehyde, 4-(1,2,4-oxadiazol-3-yl)benzaldehyde, or the carboxylic acid, 4-(1,2,4-oxadiazol-3-yl)benzoic acid. The choice of oxidant and reaction conditions is critical to prevent overoxidation of the aldehyde to the carboxylic acid. beilstein-journals.org A variety of methods, including those employing metal catalysts, hypervalent iodine reagents, and photocatalysis, have been developed for this purpose. researchgate.nettandfonline.comrsc.orgresearchgate.net
The following tables summarize representative conditions for the selective oxidation of benzylic alcohols to either aldehydes or carboxylic acids, which are applicable to this compound.
Table 1: Conditions for Selective Oxidation of Benzylic Alcohol to Aldehyde
| Catalyst/Reagent | Oxidant | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Pd/AlO(OH) nanoparticles | O₂ (air) | Toluene | Ultrasonication, mild conditions | Aldehyde | researchgate.net |
| PhI(OOCCF₃)₂ / cat. DDQ | - | Dichloromethane (DCM) | Room Temperature | Aldehyde | tandfonline.com |
| N-heterocycle-stabilized iodanes (NHIs) | - | Acetonitrile | Chloride additives | Aldehyde | beilstein-journals.org |
| N-TiO₂ | Visible light (λ > 420 nm) | Acetonitrile (CH₃CN) | Photocatalysis | Aldehyde | nih.gov |
| WO₃ZnO/Fe₃O₄ | Air | Ethanol (B145695) | Visible light, Room Temperature | Aldehyde | rsc.orgresearchgate.net |
Table 2: Conditions for Oxidation of Benzylic Alcohol to Carboxylic Acid
| Catalyst/Reagent | Oxidant | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Cu-catalyst, then NaClO₂ | O₂ (air), then Sodium chlorite | Acetonitrile/Phosphate buffer | Two-step (Lindgren oxidation) | Carboxylic Acid | rsc.org |
| Ag-NHC complex | O₂ (air) | - | KOH (base) | Carboxylic Acid | organic-chemistry.org |
| None | O₂ (air) | Acetone | Light irradiation, catalyst-free | Carboxylic Acid | nih.gov |
| Peroxymonosulfate (PMS) / CNTs | PMS | Acetonitrile/Water | 50 °C | Primarily Aldehyde, potential for overoxidation | acs.org |
Oxidation Reactions of the Benzylic Alcohol Group
Mechanistic Investigations of Oxidation Pathways (e.g., Proton-Coupled Electron Transfer)
The oxidation of the benzylic alcohol moiety in this compound is a key transformation, and its mechanism is a subject of significant interest. Research into the oxidation of similar benzylic alcohols suggests that the pathway often deviates from simple hydrogen abstraction or stepwise electron and proton transfers. acs.orgresearchgate.net A predominant mechanism proposed for such transformations is Proton-Coupled Electron Transfer (PCET). organic-chemistry.org PCET involves the concerted or stepwise, but kinetically inseparable, transfer of a proton and an electron from the substrate to an oxidant. rsc.org This mechanism is particularly relevant for benzylic alcohols as it can avoid the formation of high-energy intermediates like carbocations, which would be destabilized by the electron-withdrawing 1,2,4-oxadiazole (B8745197) ring. acs.orgresearchgate.net
In a typical PCET pathway for the oxidation of this compound, the oxidant (often a metal-oxo species or a photoredox catalyst) forms a hydrogen-bonding network with the hydroxyl group. rsc.org In a concerted transition state, the electron is transferred from the π-system of the phenyl ring while the proton is transferred from the benzylic position. acs.org Density Functional Theory (DFT) calculations on analogous systems support a transition state with a low activation barrier, where there is significant charge transfer from the arene to the oxidant. acs.org
The reaction can be generalized as follows: Ar-CH₂OH + [Ox] → [Ar-CH₂OH---Ox]‡ → Ar-CH₂O• + [Ox-H]⁻
Kinetic Isotope Effect (KIE) studies on similar benzylic C-H oxidations show values consistent with a PCET mechanism, where the C-H bond is broken in the rate-determining step. acs.org A stepwise process involving initial electron transfer to form an arene radical cation is considered less probable due to the high energy of such an intermediate, especially with the deactivating oxadiazole substituent. acs.org
Influence of Catalyst and Reaction Conditions on Selectivity
The selective oxidation of this compound to either the corresponding aldehyde, 4-(1,2,4-oxadiazol-3-yl)benzaldehyde, or the carboxylic acid, 4-(1,2,4-oxadiazol-3-yl)benzoic acid, is highly dependent on the choice of catalyst and reaction conditions. Preventing overoxidation of the intermediate aldehyde is a primary challenge. acs.org
Catalyst Systems:
Transition Metal Catalysts: Ruthenium, palladium, and copper complexes are commonly employed for benzylic alcohol oxidation. researchgate.netelsevierpure.com For instance, Ru(IV)-oxo complexes have been studied for methanol (B129727) oxidation, where the mechanism can proceed via hydrogen abstraction from either the C-H or O-H bond, with the rate-determining step being H-atom abstraction from the methyl (or in this case, methylene) group. elsevierpure.com The ligand environment of the metal catalyst is crucial in tuning its reactivity and selectivity.
Photocatalysts: Organic photoredox catalysts, such as benzophenone (B1666685) derivatives, can facilitate PCET under photoirradiation, offering a mild and efficient route to the aldehyde. rsc.org Heterogeneous photocatalysts like MoO₃/TiO₂ have also been shown to oxidize alcohols, with selectivity being highly sensitive to temperature and adsorbate coverage. lehigh.edu On such surfaces, lower temperatures can suppress secondary oxidation steps, favoring the formation of the aldehyde or its derivatives. lehigh.edu
Reaction Conditions:
Oxidant: The choice of oxidant is critical. Mild oxidants are required to stop the reaction at the aldehyde stage. Bis(methanesulfonyl) peroxide, in conjunction with a copper(I) initiator, has been used for the selective synthesis of benzylic alcohols from hydrocarbons, demonstrating that careful selection of reagents can prevent overoxidation. acs.orgorganic-chemistry.org For the oxidation of the alcohol, peroxides like H₂O₂ are often used with metal catalysts. helsinki.fi
Solvent and Base: The solvent can influence reaction rates and selectivity. Polar aprotic solvents are common. The presence or absence of a base can also alter the reaction pathway; for example, some photoredox-catalyzed PCET reactions proceed efficiently without a Brønsted base. rsc.org
The following table summarizes how different catalytic systems and conditions can influence the oxidation selectivity of benzylic alcohols.
| Catalyst System | Typical Oxidant | Conditions | Primary Product | Reference |
|---|---|---|---|---|
| Cu(I)/TMSOAc | Bis(methanesulfonyl) peroxide | Mild, Base-mediated | Aldehyde (by analogy) | organic-chemistry.org |
| Ru(IV)-oxo Complexes | - (Catalyst is the oxidant) | Varies with ligand | Aldehyde/Carboxylic Acid | elsevierpure.com |
| ZnFe₂O₄ Nanoparticles | H₂O₂ | Visible light, Base | Aldehyde (High Selectivity) | helsinki.fi |
| Organic Photoredox Catalyst (e.g., Benzophenone) | - (Light-driven) | Photoirradiation | Aldehyde | rsc.org |
Substitution Reactions at the Benzylic Position (e.g., Sₙ1, Sₙ2 mechanisms)
The benzylic position of this compound is susceptible to nucleophilic substitution reactions, which can proceed through either Sₙ1 or Sₙ2 mechanisms. libretexts.org The choice between these pathways is dictated by the structure of the electrophile, the strength of the nucleophile, the nature of the leaving group, and the solvent. libretexts.orgquora.comyoutube.com
Sₙ1 Mechanism: This unimolecular pathway involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. quora.com Benzylic substrates are prone to Sₙ1 reactions because the resulting benzylic carbocation is stabilized by resonance, delocalizing the positive charge into the aromatic ring. youtube.com However, the strongly electron-withdrawing 1,2,4-oxadiazole ring at the para position would significantly destabilize the carbocation, making the Sₙ1 pathway less favorable for this specific compound compared to unsubstituted benzyl (B1604629) alcohol. This pathway would be favored only with very good leaving groups and non-basic, weakly nucleophilic solvents (solvolysis). libretexts.org
Sₙ2 Mechanism: This bimolecular pathway is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. quora.com This mechanism is favored by strong nucleophiles and is sensitive to steric hindrance at the reaction center. youtube.comsciencerepository.org Since the benzylic carbon in this compound is primary, it is not sterically hindered, making it an excellent candidate for Sₙ2 reactions. youtube.com The electronic destabilization of the Sₙ1 intermediate by the oxadiazole group further promotes the Sₙ2 pathway as the default mechanism, especially with competent nucleophiles.
The table below contrasts the conditions that favor Sₙ1 versus Sₙ2 mechanisms for a benzylic substrate.
| Factor | Favors Sₙ1 Mechanism | Favors Sₙ2 Mechanism |
|---|---|---|
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, I⁻) |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |
| Leaving Group | Excellent (e.g., tosylate, triflate) | Good (e.g., Br⁻, I⁻) |
| Substrate Electronics | Electron-donating groups | Less sensitive; favored by default if carbocation is unstable |
Derivatization Reactions of the Hydroxyl Group (e.g., Esterification, Etherification)
The hydroxyl group of this compound is a versatile functional handle for further derivatization, primarily through esterification and etherification reactions. These transformations are fundamental in medicinal chemistry for modifying a molecule's physicochemical properties.
Esterification: Esters can be readily formed by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride. A common method is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction with a carboxylic acid under mild conditions. researchgate.net Alternatively, reaction with a more reactive acid chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is also highly effective.
General Reaction (Acid Chloride): Ar-CH₂OH + R-COCl → Ar-CH₂O-COR + HCl
Etherification: Ethers can be synthesized via several methods, most notably the Williamson ether synthesis. This reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.
General Reaction (Williamson Synthesis):
Ar-CH₂OH + NaH → Ar-CH₂O⁻Na⁺ + H₂
Ar-CH₂O⁻Na⁺ + R-X → Ar-CH₂O-R + NaX
These derivatization reactions allow for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.
Comprehensive Mechanistic Investigations
Kinetic Studies of Key Reactions
Kinetic studies are essential for elucidating the detailed mechanisms of reactions involving this compound. By measuring reaction rates under various conditions, the rate law can be determined, providing insight into the molecularity of the rate-determining step.
For nucleophilic substitution reactions , the rate law is a powerful diagnostic tool to distinguish between Sₙ1 and Sₙ2 pathways.
An Sₙ1 reaction would exhibit first-order kinetics, with the rate depending only on the concentration of the substrate (after conversion of the alcohol to a better leaving group): Rate = k[Ar-CH₂-LG].
An Sₙ2 reaction would display second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile: Rate = k[Ar-CH₂-LG][Nu⁻]. researchgate.net
For oxidation reactions , kinetic analysis can help support or refute a proposed mechanism like PCET. The determination of rate constants and thermodynamic parameters can be achieved by monitoring the reaction progress over time using techniques like spectroscopy or chromatography. researchgate.net Furthermore, the Kinetic Isotope Effect (KIE), determined by comparing the reaction rates of the normal substrate with a deuterated analogue (e.g., Ar-CD₂OH), is particularly informative. A significant primary KIE (kH/kD > 2) would indicate that the benzylic C-H bond is broken in the rate-determining step, which is consistent with a PCET mechanism. acs.org
| Reaction Type | Expected Rate Law | Key Kinetic Parameter |
| Sₙ1 Substitution | Rate = k[Substrate] | First-order rate constant (k) |
| Sₙ2 Substitution | Rate = k[Substrate][Nucleophile] | Second-order rate constant (k) |
| PCET Oxidation | Complex; depends on specific pathway | Kinetic Isotope Effect (kH/kD) |
Identification of Reaction Intermediates and Transition States
While often transient and difficult to observe directly, the identification or inference of reaction intermediates and transition states is crucial for a complete mechanistic understanding.
Substitution Intermediates and Transition States: In a potential Sₙ1 reaction , the key intermediate would be the [4-(1,2,4-oxadiazol-3-yl)phenyl]methyl carbocation. Although its existence would be fleeting and its formation disfavored, it would be a planar, sp²-hybridized species. For the more likely Sₙ2 pathway , the reaction proceeds through a single, high-energy transition state. sciencerepository.org This transition state features a trigonal bipyramidal geometry at the benzylic carbon, with the nucleophile and the leaving group occupying apical positions, 180° apart. quora.comsciencerepository.org
Oxidation Intermediates and Transition States: In oxidation pathways, radical species are common intermediates. For example, a PCET or HAT mechanism would generate a short-lived [4-(1,2,4-oxadiazol-3-yl)phenyl]methoxy radical or a hydroxymethyl radical intermediate. rsc.orgelsevierpure.com The subsequent reaction of this radical leads to the final aldehyde product. The transition state for a concerted PCET process involves a complex arrangement of the substrate, the oxidant, and potentially a catalyst, where proton and electron transfer occur simultaneously. acs.orgrsc.org
Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for probing these ephemeral species. DFT calculations can be used to model the geometries and energies of intermediates and transition states, providing theoretical support for proposed mechanistic pathways and helping to distinguish between energetically similar routes, such as concerted versus stepwise PCET. acs.orgrsc.orgelsevierpure.com
Understanding Selectivity and Reaction Control
In a molecule with multiple reactive sites, achieving selective transformation of one functional group without affecting the other is a significant challenge in synthetic chemistry. For this compound, the primary reactive centers are the hydroxyl group of the benzylic alcohol and the 1,2,4-oxadiazole ring itself. The control of selectivity in reactions involving this compound hinges on the careful choice of reagents and reaction conditions that can discriminate between these two sites.
The 1,2,4-oxadiazole ring is known to be susceptible to nucleophilic attack, particularly at the C3 and C5 positions, and can undergo rearrangements under certain conditions. chim.it Conversely, the benzylic alcohol can undergo a variety of reactions, most notably oxidation to the corresponding aldehyde or carboxylic acid, as well as esterification and etherification.
Reaction Control in Oxidation Reactions:
The selective oxidation of the benzylic alcohol to [4-(1,2,4-Oxadiazol-3-yl)benzaldehyde] is a key transformation. Control over the extent of oxidation is crucial to prevent the over-oxidation to the carboxylic acid. This can be achieved by employing mild oxidizing agents.
| Oxidizing Agent | Predominant Product | Reaction Conditions |
| Pyridinium chlorochromate (PCC) | Aldehyde | Dichloromethane, Room Temperature |
| Manganese dioxide (MnO₂) | Aldehyde | Dichloromethane, Reflux |
| Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid | Basic solution, Heat |
This table is illustrative and based on general principles of selective oxidation of benzylic alcohols.
The choice of solvent can also play a role in controlling selectivity. Aprotic solvents are generally preferred for stopping the oxidation at the aldehyde stage, while protic solvents can facilitate over-oxidation.
Chemoselectivity in the Presence of Nucleophiles:
When reacting this compound with a nucleophilic reagent, the outcome will depend on the nature of the nucleophile and the reaction conditions. A strong, hard nucleophile might favor attack at the electrophilic carbons of the oxadiazole ring, potentially leading to ring-opening or substitution. In contrast, reactions that proceed via activation of the hydroxyl group, such as in esterification, will selectively target the benzylic alcohol.
For instance, in a Fischer esterification reaction with acetic acid under acidic catalysis, the benzylic alcohol is expected to be selectively esterified to form [4-(1,2,4-Oxadiazol-3-yl)phenyl]methyl acetate (B1210297). The acidic conditions would protonate the hydroxyl group, making it a good leaving group, and facilitating nucleophilic attack by the carboxylic acid. The oxadiazole ring is generally stable under these conditions.
Structure-Reactivity Relationships within the Compound
The reactivity of this compound is profoundly influenced by the electronic properties of the 1,2,4-oxadiazole ring. This heterocyclic system is known to be strongly electron-withdrawing. This property has a significant impact on the reactivity of the adjacent phenyl ring and, consequently, the benzylic alcohol.
The electron-withdrawing nature of the 1,2,4-oxadiazole ring deactivates the phenyl ring towards electrophilic aromatic substitution. More importantly, it affects the reactivity of the benzylic C-H bonds and the stability of potential intermediates formed during reactions at the benzylic position.
Influence on Oxidation Reactions:
In the oxidation of benzylic alcohols, the rate-determining step often involves the cleavage of a C-H bond at the benzylic position. The presence of an electron-withdrawing group on the phenyl ring generally decreases the rate of this reaction. This is because electron-withdrawing groups destabilize the transition state, which often has some degree of positive charge development on the benzylic carbon.
This effect can be quantified and predicted using the Hammett equation, which relates reaction rates to the electronic properties of substituents. The 1,2,4-oxadiazole ring would be expected to have a large, positive sigma (σ) value, indicative of its strong electron-withdrawing character. Consequently, the rate of oxidation of this compound is predicted to be significantly slower than that of unsubstituted benzyl alcohol.
| Substituent at para-position | Relative Rate of Oxidation (Hypothetical) | Hammett σ constant |
| -OCH₃ (electron-donating) | > 1 | -0.27 |
| -CH₃ (electron-donating) | > 1 | -0.17 |
| -H (unsubstituted) | 1 | 0 |
| -Cl (electron-withdrawing) | < 1 | +0.23 |
| -NO₂ (strongly electron-withdrawing) | << 1 | +0.78 |
| -1,2,4-Oxadiazol-3-yl (strongly electron-withdrawing) | << 1 | (expected to be large and positive) |
This table illustrates the expected trend in reactivity based on the electronic nature of the substituent. The relative rate for the 1,2,4-oxadiazole substituent is a qualitative prediction.
Influence on Nucleophilic Substitution at the Benzylic Position:
Conversely, the electron-withdrawing 1,2,4-oxadiazole ring would facilitate nucleophilic substitution reactions at the benzylic position, should the hydroxyl group be converted into a good leaving group (e.g., a tosylate or a halide). The electron-withdrawing nature of the heterocycle would stabilize the transition state of an Sₙ2 reaction by helping to disperse the developing negative charge.
Computational and Theoretical Investigations of 4 1,2,4 Oxadiazol 3 Yl Phenyl Methanol
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost. mdpi.comresearchgate.net Methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) are commonly employed to model the behavior of oxadiazole derivatives. ajchem-a.comjchr.org
Geometry Optimization and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process identifies the lowest energy arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles. ajchem-a.com For [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol, particular attention would be paid to the dihedral angle between the phenyl ring and the 1,2,4-oxadiazole (B8745197) ring, which dictates the degree of planarity and conjugation in the molecule.
Conformational analysis would further explore the rotational freedom around the C-C bond connecting the phenyl ring to the methanol (B129727) group (-CH₂OH) and the C-C bond linking it to the oxadiazole ring. By calculating the energy of different conformers, the global minimum energy structure can be identified, which is essential for the accuracy of all subsequent property predictions. ajchem-a.com
| Parameter | Description | Typical Computational Method | Expected Significance for this compound |
| Bond Lengths | Equilibrium distances between atomic nuclei. | DFT (e.g., B3LYP/6-311G(d,p)) | Provides insight into bond order and strength (e.g., C-N, C-O bonds in the oxadiazole ring). ajchem-a.com |
| Bond Angles | Angles between adjacent bonds. | DFT (e.g., B3LYP/6-311G(d,p)) | Defines the molecular shape and steric strain. |
| Dihedral Angles | Torsional angles defining the 3D structure. | DFT (e.g., B3LYP/6-311G(d,p)) | Determines the planarity between the phenyl and oxadiazole rings, affecting electronic conjugation. |
| Conformational Energy | Relative energies of different spatial arrangements (conformers). | Potential Energy Surface Scan | Identifies the most stable conformer and rotational energy barriers. |
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential, Charge Distribution)
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ajchem-a.comnih.gov For oxadiazole derivatives, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed across the electron-deficient oxadiazole ring, indicating potential for intramolecular charge transfer. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict reactive sites for electrophilic and nucleophilic attacks. nih.gov In a typical MEP map, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, susceptible to nucleophilic attack). For this molecule, negative potential would be expected around the oxygen and nitrogen atoms of the oxadiazole ring and the oxygen of the methanol group, while positive regions would likely be found around the hydrogen atoms. ajchem-a.comnih.gov
Charge Distribution: Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom. This provides a quantitative measure of the charge distribution and helps identify polar bonds and reactive centers within the molecule. researchgate.net
| Property | Description | Typical Computational Method | Predicted Characteristics for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT (e.g., B3LYP/6-311G(d,p)) | Indicates electron-donating ability; likely localized on the phenyl ring. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT (e.g., B3LYP/6-311G(d,p)) | Indicates electron-accepting ability; likely localized on the oxadiazole ring. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Calculated from HOMO/LUMO energies | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. scispace.com |
| MEP Analysis | Maps electrostatic potential on the molecular surface. | DFT (e.g., B3LYP/6-311G(d,p)) | Identifies electron-rich (N, O atoms) and electron-poor (H atoms) sites for potential interactions. nih.gov |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com Calculated shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. These predictions are invaluable for assigning experimental spectra and confirming molecular structures. nih.govresearchgate.net
Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be computed from the second derivatives of the energy with respect to atomic displacements. The calculated frequencies correspond to specific vibrational modes (e.g., C-H stretching, C=N stretching). It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, improving agreement with experimental data. mdpi.comajchem-a.com
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.gov This calculation yields the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities observed in a UV-Vis spectrum. nahrainuniv.edu.iq This can help understand the electronic transitions, such as π→π* transitions, within the molecule.
| Spectroscopic Property | Description | Typical Computational Method | Predicted Data for this compound |
| ¹H & ¹³C NMR Shifts | Predicts the resonance frequencies of nuclei in a magnetic field. | DFT/GIAO | Provides theoretical chemical shifts (ppm) to aid in the assignment of experimental spectra. researchgate.net |
| Vibrational Frequencies | Predicts the frequencies of molecular vibrations (IR/Raman). | DFT Frequency Calculation | Yields wavenumbers (cm⁻¹) for characteristic functional group vibrations (e.g., -OH, C=N, C-H). |
| UV-Vis λ_max | Predicts the wavelengths of maximum electronic absorption. | TD-DFT | Identifies key electronic transitions (e.g., π→π*) and their corresponding absorption wavelengths (nm). |
Prediction of Ionization and Oxidation Potentials
The ionization potential (IP), the energy required to remove an electron, and the oxidation potential (E_ox), which measures the tendency to be oxidized, are fundamental electronic properties. Computationally, the vertical ionization potential can be approximated by the negative of the HOMO energy (-E_HOMO) based on Koopmans' theorem. nih.gov
More accurate predictions can be obtained by calculating the energy difference between the neutral molecule and its cation (ΔSCF method). Recent studies have shown a strong linear correlation between DFT-calculated HOMO energies and experimentally measured oxidation potentials for diverse sets of organic molecules, making DFT a reliable predictive tool. acs.orgnih.govmdpi.com These calculations are crucial for applications in materials science and electrochemistry.
Reaction Pathway Modeling and Mechanism Elucidation
Computational chemistry is not limited to static molecules; it can also model the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction mechanism. cuny.edu
Calculation of Activation Energies and Reaction Rates
To model a chemical reaction, such as the oxidation of the methanol group on this compound, computational methods are used to locate the structure of the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡). researchgate.net
According to transition state theory, the reaction rate is exponentially dependent on the activation energy. A lower calculated activation energy implies a faster reaction. These calculations can be used to compare competing reaction pathways and predict the most likely product under given conditions, offering invaluable guidance for synthetic chemistry. researchgate.net
Based on a comprehensive review of publicly available scientific literature, there are no specific computational or theoretical investigation studies focused solely on the compound this compound that address the detailed topics outlined in the request. Research covering aspects such as transition state characterization, theoretical prediction of product ratios, specific molecular dynamics simulations, and detailed structure-property relationships for this particular molecule could not be located.
Therefore, it is not possible to generate an article that adheres to the strict constraints of the user's request, which requires focusing exclusively on this compound and providing specific data for the outlined computational chemistry topics. General information on 1,2,4-oxadiazole derivatives is available but does not meet the specificity required by the prompt.
Advanced Applications and Functional Materials Derived from 4 1,2,4 Oxadiazol 3 Yl Phenyl Methanol
The unique molecular architecture of [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol, which combines a phenyl ring with an electron-deficient 1,2,4-oxadiazole (B8745197) heterocycle and a reactive hydroxymethyl group, makes it a valuable building block for a variety of advanced functional materials. The inherent electronic properties, thermal stability, and high quantum efficiency associated with the oxadiazole core are leveraged in applications ranging from optoelectronics to supramolecular chemistry. semanticscholar.org
Future Directions and Challenges in the Research of 4 1,2,4 Oxadiazol 3 Yl Phenyl Methanol
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the broader application of [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol is the development of synthetic protocols that are not only efficient but also environmentally benign and sustainable. Traditional syntheses of 1,2,4-oxadiazoles often rely on harsh conditions, stoichiometric reagents, and multi-step procedures that can be resource-intensive. nih.govbeilstein-journals.org
Future research must focus on "green" chemistry principles. This includes the exploration of:
Catalytic Systems: Moving away from stoichiometric activating and dehydrating agents towards catalytic methods is crucial. The use of inexpensive, metal-free, heterogeneous carbocatalysts like graphene oxide (GO) has shown promise for the synthesis of 1,2,4-oxadiazoles, offering dual functionality as both an oxidizing agent and a solid acid catalyst. nih.gov Adapting such catalysts for the synthesis of the title compound from starting materials like 4-(hydroxymethyl)benzonitrile (B1214540) could significantly reduce waste and environmental hazards. nih.gov
One-Pot Procedures: The development of one-pot or tandem reactions that combine multiple synthetic steps without the isolation of intermediates can improve atom economy and reduce solvent usage and waste generation. tandfonline.commdpi.comorganic-chemistry.org A future goal would be a one-pot synthesis starting from a nitrile (e.g., 4-cyanobenzyl alcohol) and a carboxylic acid using a recyclable catalyst. tandfonline.com
Room Temperature Synthesis: Recently developed methods that allow for the formation of the 1,2,4-oxadiazole (B8745197) ring at ambient temperature are particularly attractive. mdpi.comnih.gov These approaches, often using superbases or specific catalysts in solvents like DMSO, avoid the energy costs of heating and allow for the incorporation of thermally sensitive functional groups. nih.gov
Table 1: Comparison of Synthetic Approaches for 1,2,4-Oxadiazole Formation
| Synthetic Strategy | Key Features & Advantages | Challenges for this compound |
| Conventional Heating | Well-established, widely used. | Often requires high temperatures (>100 °C) and long reaction times; potential for side reactions involving the benzyl (B1604629) alcohol. beilstein-journals.org |
| Microwave-Assisted | Rapid reaction rates, higher yields, improved purity. acs.org | Requires specialized equipment; optimization of conditions (power, time, temperature) is necessary. |
| Metal-Free Catalysis (e.g., GO) | Environmentally benign, reusable catalyst, avoids metal contamination. nih.gov | Catalyst preparation and characterization; ensuring compatibility with the benzyl alcohol moiety. |
| One-Pot Synthesis | Increased efficiency, reduced waste and solvent use. tandfonline.commdpi.com | Requires careful optimization of reaction conditions to ensure compatibility of all components and steps. |
| Room Temperature Synthesis | Energy efficient, suitable for thermosensitive substrates. nih.gov | May require specific and sometimes costly reagents (e.g., TBAF) or superbase systems. nih.gov |
Exploration of Under-investigated Reactivity Pathways
The reactivity of the 1,2,4-oxadiazole ring itself is complex, involving potential for thermal and photochemical rearrangements, nucleophilic attack at the C3 or C5 positions, and reductive ring cleavage of the weak O-N bond. chim.itpsu.edu However, for this compound, the interplay between the heterocyclic core and the benzylic alcohol function is an under-explored frontier.
Future investigations should target:
Tandem Reactions: Designing reactions where the methanol (B129727) group participates in a transformation that subsequently triggers a change in the oxadiazole ring, or vice versa. For example, oxidation of the alcohol to an aldehyde could modulate the electronic properties of the phenyl-oxadiazole system, potentially opening up new reactivity pathways for the heterocycle.
Intramolecular Transformations: Exploring conditions that could induce intramolecular cyclization or rearrangement involving the hydroxyl group and the oxadiazole ring. While the Boulton-Katritzky rearrangement typically involves a nucleophilic side-chain at the C3 position, investigating whether the C5-linked phenylmethanol group can participate in novel rearrangements under specific thermal or photochemical conditions is a worthwhile endeavor. chim.it
Photochemical Reactivity: The photochemical behavior of 1,2,4-oxadiazoles can lead to various other heterocyclic systems through reactive intermediates. chim.itpsu.edu The specific influence of the 4-(hydroxymethyl)phenyl substituent on the excited state chemistry of the oxadiazole ring has not been studied and could lead to unique and synthetically useful transformations.
Advanced Characterization of Transient Species and Reaction Intermediates
A deeper understanding of reaction mechanisms is contingent upon the ability to detect and characterize short-lived intermediates. In the synthesis and transformation of 1,2,4-oxadiazoles, key intermediates such as O-acylamidoximes are sometimes isolable, but other transient species in thermal or photochemical rearrangements (e.g., zwitterions, nitrenes) are highly elusive. chim.itpsu.edunih.gov
The challenges lie in adapting advanced analytical techniques to these specific chemical systems. Future research would benefit from:
In-situ Spectroscopy: Employing techniques like rapid-scan NMR, flow NMR, and in-situ IR spectroscopy to monitor reaction progress in real-time, allowing for the potential identification of intermediates that are unstable to isolation.
Transient Absorption Spectroscopy: Using laser flash photolysis to study the photochemical reactions of this compound, which could provide direct spectroscopic evidence for the formation and decay of excited states and radical or zwitterionic intermediates. psu.edu
Mass Spectrometric Techniques: Utilizing advanced mass spectrometry methods, such as electrospray ionization mass spectrometry (ESI-MS) coupled with reaction monitoring, to trap and identify reactive intermediates.
Integration of Experimental and Computational Methodologies for Deeper Understanding
The synergy between experimental work and theoretical calculations offers a powerful paradigm for modern chemical research. While computational studies have been applied to other oxadiazole derivatives, a dedicated and integrated approach for this compound is needed. rsc.orgdntb.gov.ua
Future progress will be driven by:
Mechanistic Elucidation: Using Density Functional Theory (DFT) and other computational methods to map potential energy surfaces for synthetic reactions and rearrangements. This can help rationalize experimentally observed product distributions, predict the structures of transition states and intermediates, and guide the design of more efficient catalysts or reaction conditions. dntb.gov.ua
Predictive Modeling: Computationally screening virtual libraries of catalysts or reaction conditions to identify promising candidates for sustainable synthesis before committing to extensive laboratory work.
Spectroscopic Correlation: Calculating theoretical spectroscopic data (NMR, IR, UV-Vis) for proposed intermediates and comparing them with experimental in-situ measurements to confirm their structures.
Design of Next-Generation Functional Materials Based on the Oxadiazole-Phenylmethanol Scaffold
The 1,2,4-oxadiazole moiety is known to be a component in materials such as polymers, liquid crystals, and scintillators. nih.govpsu.educhemicalbook.com The specific structure of this compound, featuring a rigid, electron-accepting heteroaromatic core and a reactive benzylic alcohol "handle," makes it an exceptionally promising building block (or "scaffold") for advanced functional materials.
Key future directions include:
Polymer Chemistry: Utilizing the methanol group as a reactive site for polymerization. This could involve creating polyesters, polyethers, or polyurethanes where the oxadiazole-phenyl unit is incorporated into the polymer backbone or as a pendant group. Such polymers could exhibit unique thermal, mechanical, or photophysical properties.
Surface Modification: Grafting the molecule onto the surfaces of materials like silica (B1680970), gold, or carbon nanotubes via the hydroxyl group. This could be used to tune the surface properties of the material, for applications in chromatography, sensing, or electronics.
Organic Electronics: Exploring the potential of derivatives in organic light-emitting diodes (OLEDs) or other electronic devices. The electron-deficient nature of the oxadiazole ring is beneficial for electron-transporting materials. The ability to modify the molecule at the methanol position provides a route to tune solubility, film-forming properties, and electronic coupling.
Table 2: Potential Applications in Materials Science
| Material Class | Role of the Oxadiazole-Phenylmethanol Scaffold | Potential Properties and Applications |
| Polymers | Monomer for polyesters, polyethers; pendant group. | High thermal stability, specific refractive indices, fluorescence, charge-transport properties. |
| Self-Assembled Monolayers | Surface attachment via the hydroxyl group. | Modified surface energy, chemical sensors, platforms for further functionalization. |
| Liquid Crystals | Rigid core unit (mesogen). | The rod-like shape of the scaffold is conducive to forming liquid crystalline phases. |
| Organic Electronics | Electron-transporting component, fluorescent emitter. | Use in OLEDs, organic field-effect transistors (OFETs), and photovoltaic devices. |
Addressing Scalability and Environmental Impact of Production
Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents significant challenges. For this compound, scalability is a critical hurdle for its potential use in pharmaceuticals or materials. researchgate.net
Future research must address:
Process Optimization: Re-evaluating laboratory-scale syntheses for their scalability. This includes replacing hazardous or expensive reagents (e.g., certain activating agents or superbases) with safer, more cost-effective alternatives.
Flow Chemistry: Developing continuous flow processes for the synthesis. Flow chemistry offers advantages in safety (handling smaller volumes of reactive intermediates at any given time), efficiency (improved heat and mass transfer), and scalability (production can be increased by running the process for longer times).
Lifecycle Assessment: Conducting a thorough lifecycle assessment of the most promising synthetic routes to quantify the environmental impact, considering factors like raw material sourcing, energy consumption, solvent use, and waste generation and treatment. nrel.gov
Unexplored Avenues for Advanced Chemical Transformations
Beyond refining existing methods and exploring immediate applications, there are broader, more speculative avenues for research that could redefine the utility of the this compound scaffold.
Promising unexplored areas include:
Bio-conjugation: Using the methanol group as a linker to attach the oxadiazole moiety to biomolecules such as peptides, proteins, or DNA. Given that the 1,2,4-oxadiazole ring is a known bioisostere for amides and esters, such conjugates could have novel applications in chemical biology and drug delivery. nih.govbeilstein-journals.org
Asymmetric Catalysis: Converting the benzylic alcohol into a chiral center and exploring its use as a scaffold for chiral ligands in asymmetric catalysis. The rigid heterocyclic backbone could provide a well-defined stereochemical environment.
Multi-component Reactions: Designing novel multi-component reactions where the oxadiazole core or its precursors participate directly, allowing for the rapid assembly of complex molecular architectures built around the central scaffold.
Chemical Sensing: Developing fluorescent or colorimetric sensors based on the scaffold. The electronic properties of the oxadiazole ring can be sensitive to the local environment, and reactions at the methanol group could be designed to produce a detectable signal in the presence of a specific analyte. mdpi.com
Q & A
What are the key synthetic routes for [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol, and how can reaction yields be optimized?
Basic Research Question
The compound is typically synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives. A common method involves coupling 4-(hydroxymethyl)benzimidamide with substituted benzoic acids using coupling agents like TBTU or EDC·HCl in DMF, followed by thermal cyclization at 120°C to form the oxadiazole ring . Yield optimization requires stoichiometric control of reagents (e.g., 1.05–1.1 equivalents of amidine relative to carboxylic acid), inert atmosphere, and precise temperature modulation during cyclization .
Advanced Research Question
Contradictions in reported yields (e.g., 31% vs. 48% in similar procedures) may arise from differences in purification methods or side reactions. For instance, NaBH3CN-mediated reductive amination in methanol (as in ) can produce variable yields due to competing hydrolysis pathways. Systematic screening of reductants (e.g., NaBH4 vs. NaBH3CN) and solvent systems (MeOH vs. EtOAc/water biphasic mixtures) is recommended to resolve discrepancies .
How can the molecular structure of this compound be rigorously validated?
Basic Research Question
Structural validation relies on spectroscopic and crystallographic techniques:
- NMR : Key signals include the oxadiazole proton at δ 8.4–8.5 ppm (aromatic region) and the hydroxymethyl group at δ 4.4–4.5 ppm .
- X-ray Crystallography : The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths and angles. For example, the oxadiazole ring typically exhibits C–N bond lengths of ~1.30–1.35 Å and N–O distances of ~1.38 Å .
Advanced Research Question
Crystallographic data may reveal conformational flexibility in the hydroxymethyl group. Molecular dynamics simulations or low-temperature crystallography (e.g., 100 K) can address thermal motion artifacts. Contradictions between computational (DFT) and experimental bond angles should be analyzed using Hirshfeld surface metrics to assess intermolecular interactions .
What methodologies are employed to evaluate the biological activity of oxadiazole derivatives like this compound?
Advanced Research Question
Biological activity is often assessed via:
- Enzyme/Receptor Binding Assays : For example, S1P receptor agonism/antagonism studies using GTPγS binding assays (as in ). IC50 values are determined via dose-response curves with 3–5 technical replicates.
- In Vivo Models : Compounds are tested in autoimmune models (e.g., experimental autoimmune encephalomyelitis) using oral administration (10–30 mg/kg doses) and lymphocyte count monitoring .
- Metabolic Stability : Liver microsome assays (human/rat) with LC-MS quantification of parent compound degradation over 60 minutes .
How should researchers handle discrepancies in analytical data (e.g., NMR, LC-MS) for this compound?
Advanced Research Question
Discrepancies may arise from:
- Tautomerism : The oxadiazole ring can exhibit tautomeric shifts, altering NMR signals. Deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR help identify dynamic equilibria .
- Purity Issues : LC-MS with high-resolution mass spectrometry (HRMS) and orthogonal methods (e.g., HPLC-UV at 254 nm) are critical. For example, a purity ≥98% is achievable via recrystallization from EtOAc/hexane .
- Degradation : Hydroxymethyl groups are prone to oxidation. Stability studies under inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) are advised .
What safety precautions are necessary when handling this compound?
Basic Research Question
While full toxicological data are unavailable, precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods due to potential respiratory irritants (H335 hazard) .
- Storage : Inert atmosphere (N2) at room temperature to prevent oxidation .
Advanced Research Question
Ecotoxicity assessments require in silico modeling (e.g., ECOSAR) to predict LC50 values for aquatic organisms. Waste disposal should follow incineration protocols for halogen-free organics .
How can researchers address challenges in crystallizing this compound?
Advanced Research Question
Crystallization difficulties often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
